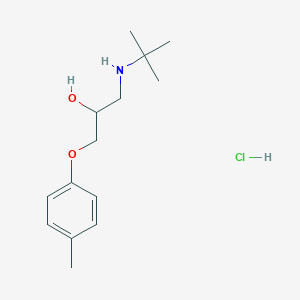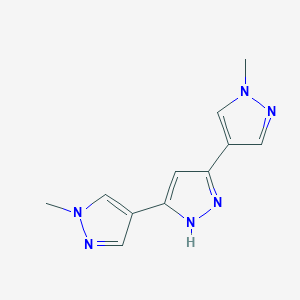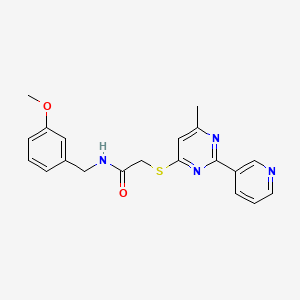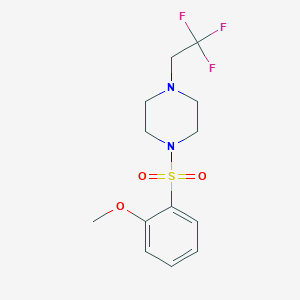
1-((2-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful research compound. Its molecular formula is C13H17F3N2O3S and its molecular weight is 338.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Computational Analysis
Kumara et al. (2017) investigated two novel compounds related to 1-((2-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine through crystal structure studies, Hirshfeld surface analysis, and DFT calculations. Their research focused on understanding the molecular structures and the intermolecular interactions contributing to the crystal packing of these compounds, which could be relevant for material science and pharmaceutical formulation design (Kumara et al., 2017).
Receptor Antagonist Development
In pharmacology, derivatives of the base compound have been explored for their receptor antagonist properties. Yoon et al. (2008) prepared and evaluated piperazine derivatives as 5-HT7 receptor antagonists, indicating the potential for these compounds to be used in the development of new therapeutic agents targeting neurological disorders (Yoon et al., 2008).
Adenosine A2B Receptor Antagonists
Borrmann et al. (2009) designed, synthesized, and characterized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, highlighting their potential for therapeutic applications in diseases where adenosine A2B receptors are implicated (Borrmann et al., 2009).
Antimicrobial and Antioxidant Activities
Mallesha et al. (2011) synthesized a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, evaluating them for their antimicrobial and antioxidant activities. This study suggests the potential utility of these compounds in developing new antimicrobial agents with added antioxidant properties (Mallesha et al., 2011).
Novel Imaging Agents for Glioma
Patel et al. (2019) developed a novel radiopharmaceutical, 1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23), for non-invasive measurement of pyruvate kinase M2 in glioma via positron emission tomography (PET). This agent highlights the potential for using derivatives of this compound in diagnostic imaging and possibly in the targeted therapy of gliomas (Patel et al., 2019).
Properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-21-11-4-2-3-5-12(11)22(19,20)18-8-6-17(7-9-18)10-13(14,15)16/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXKWQMMWPAPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2849636.png)

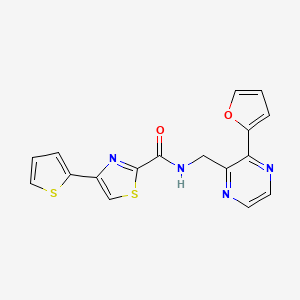

![[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2849643.png)
![N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2849644.png)
![N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849646.png)

![1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2849648.png)

